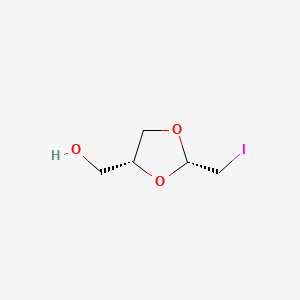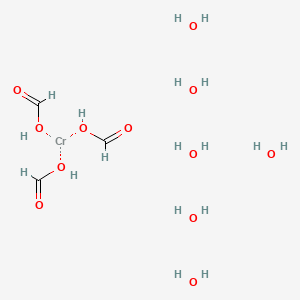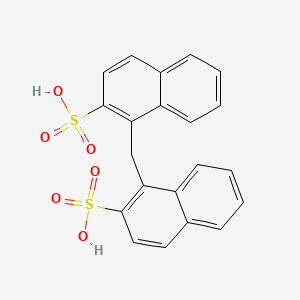
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol: is an organic compound characterized by the presence of an iodomethyl group and a dioxolane ring
准备方法
The synthesis of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol typically involves the reaction of a suitable precursor with iodine and other reagents under specific conditions. One common method involves the use of a dioxolane derivative, which is reacted with iodomethane in the presence of a base to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final compound .
化学反应分析
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group in the dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
科学研究应用
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用机制
The mechanism of action of cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring provides stability and can undergo ring-opening reactions under certain conditions, further contributing to its reactivity .
相似化合物的比较
cis-2-(Iodomethyl)-1,3-dioxolane-4-methanol can be compared with other similar compounds, such as:
cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
cis-2-(Chloromethyl)-1,3-dioxolane-4-methanol: Contains a chloromethyl group, which affects its reactivity and applications.
trans-2-(Iodomethyl)-1,3-dioxolane-4-methanol: The trans isomer has different spatial arrangement, leading to variations in its chemical properties and reactivity.
属性
CAS 编号 |
61508-55-2 |
|---|---|
分子式 |
C5H9IO3 |
分子量 |
244.03 g/mol |
IUPAC 名称 |
[(2S,4R)-2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
InChI 键 |
NEIPZWZQHXCYDV-UHNVWZDZSA-N |
手性 SMILES |
C1[C@H](O[C@H](O1)CI)CO |
规范 SMILES |
C1C(OC(O1)CI)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)



